yadanziolide A
Overview
Description
Yadanziolide A is a natural derivative of Brucea javanica, a plant known for its medicinal properties. This compound has garnered significant attention due to its potent antiviral and anticancer activities. It has shown promising results in inhibiting the proliferation of cancer cells and inducing apoptosis, making it a potential candidate for cancer therapy .
Mechanism of Action
Target of Action
Yadanziolide A, a compound isolated from the dry seeds of Brucea javanica , has been found to exhibit strong antiviral activities . The primary target of this compound is the Tobacco Mosaic Virus (TMV) , against which it has an IC50 value of 5.5 μM .
Mode of Action
It is known that this compound exhibits significant antiviral activities, particularly against tmv
Biochemical Pathways
Given its antiviral and antitumor effects , it can be inferred that this compound likely interacts with pathways related to viral replication and tumor growth.
Result of Action
This compound has been found to exhibit significant antiviral and antitumor effects . It inhibits the growth of a number of virus strains, including human cytomegalovirus (HCMV) and influenza virus . The inhibitory activities of this compound on cancer cell proliferation have also been found to be significant .
Action Environment
It is known that this compound is derived from the dry seeds of brucea javanica , suggesting that its production and efficacy may be influenced by the growth conditions of the plant.
Biochemical Analysis
Biochemical Properties
Yadanziolide A exerts dose-dependent cytotoxic effects on liver cancer cells, significantly inhibiting proliferation, migration, and invasion . It interacts with various biomolecules, including enzymes and proteins involved in the TNF-α/STAT3 pathway .
Cellular Effects
This compound not only kills liver cancer cells but also prevents their spread and induces programmed cell death at effective doses . It influences cell function by targeting specific pathways related to cancer cell survival and growth .
Molecular Mechanism
This compound targets the TNF-α/STAT3 pathway, inhibiting STAT3 and JAK2 phosphorylation . This leads to the activation of apoptotic pathways and suppression of tumor cell growth .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to inhibit tumor growth and reduce liver damage in mouse models over time
Dosage Effects in Animal Models
In animal models, this compound reduced tumor growth and improved health markers
Metabolic Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: Yadanziolide A is primarily isolated from the dried seeds of Brucea javanica. The extraction process involves several steps, including solvent extraction, chromatography, and crystallization. The specific synthetic routes and reaction conditions for this compound are still under research and development, with ongoing studies aimed at optimizing the yield and purity of the compound .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is mainly produced in research laboratories for scientific studies. Future advancements in synthetic chemistry may pave the way for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions: Yadanziolide A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure to enhance its biological activity and stability.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate and hydrogen peroxide are used.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed.
Substitution: Halogenation and alkylation reactions are performed using reagents like halogens and alkyl halides.
Major Products: The major products formed from these reactions include derivatives of this compound with enhanced pharmacological properties. These derivatives are studied for their potential therapeutic applications .
Scientific Research Applications
Yadanziolide A has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying sesquiterpene lactones and their chemical properties.
Biology: Investigated for its role in inhibiting the proliferation of cancer cells and inducing apoptosis.
Medicine: Explored as a potential therapeutic agent for treating liver cancer and other malignancies.
Industry: Potential applications in developing antiviral agents and other pharmaceuticals
Comparison with Similar Compounds
- Bruceoside A
- Bruceoside B
- Bruceoside C
Comparison: Yadanziolide A stands out due to its potent anticancer and antiviral activities. While similar compounds like Bruceoside A, B, and C also exhibit biological activities, this compound has shown superior efficacy in inhibiting cancer cell proliferation and inducing apoptosis. Its unique mechanism of action and higher potency make it a promising candidate for further research and development .
Properties
IUPAC Name |
(1R,2R,3R,6R,8S,12S,13S,14R,15R,16S,17R)-2,3,12,15,16-pentahydroxy-17-(hydroxymethyl)-9,13-dimethyl-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-4,11-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O10/c1-7-3-9(22)13(24)17(2)8(7)4-10-18-6-29-19(5-21,14(25)11(23)12(17)18)20(18,28)15(26)16(27)30-10/h3,8,10-15,21,23-26,28H,4-6H2,1-2H3/t8-,10+,11+,12+,13+,14-,15-,17-,18+,19+,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXKKRGMRXXMDDP-JVDXBALSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(C2(C1CC3C45C2C(C(C(C4(C(C(=O)O3)O)O)(OC5)CO)O)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)[C@H]([C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H]([C@@H]([C@]([C@@]4([C@H](C(=O)O3)O)O)(OC5)CO)O)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.